molecular formula C11H13FN2O4 B6589111 tert-butyl N-(3-fluoro-5-nitrophenyl)carbamate CAS No. 1877664-57-7

tert-butyl N-(3-fluoro-5-nitrophenyl)carbamate

Cat. No.: B6589111
CAS No.: 1877664-57-7
M. Wt: 256.23 g/mol
InChI Key: VYGJKKFOLSFPDF-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-fluoro-5-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluoro-substituted aromatic ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-fluoro-5-nitrophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-fluoro-5-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds efficiently .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl N-(3-fluoro-5-nitrophenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluoro-substituted aromatic compounds on biological systems. It is also used in the development of enzyme inhibitors and other bioactive molecules .

Medicine: Its unique chemical structure makes it a valuable scaffold for the development of therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-fluoro-5-nitrophenyl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The fluoro and nitro groups play a crucial role in enhancing the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

  • tert-Butyl N-(3-fluoro-4-nitrophenyl)methylcarbamate
  • tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate
  • tert-Butyl (3-nitrophenyl)carbamate

Comparison: tert-Butyl N-(3-fluoro-5-nitrophenyl)carbamate is unique due to the specific positioning of the fluoro and nitro groups on the aromatic ring. This positioning influences its reactivity and interaction with biological targets, making it distinct from other similar compounds. The presence of the tert-butyl group also contributes to its stability and lipophilicity, which are important factors in its applications .

Properties

CAS No.

1877664-57-7

Molecular Formula

C11H13FN2O4

Molecular Weight

256.23 g/mol

IUPAC Name

tert-butyl N-(3-fluoro-5-nitrophenyl)carbamate

InChI

InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-8-4-7(12)5-9(6-8)14(16)17/h4-6H,1-3H3,(H,13,15)

InChI Key

VYGJKKFOLSFPDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)F)[N+](=O)[O-]

Purity

95

Origin of Product

United States

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